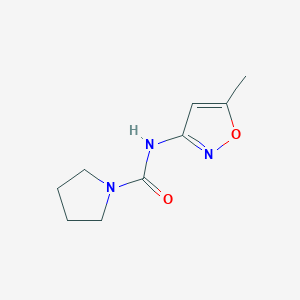

N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

Description

Properties

CAS No. |

55808-52-1 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C9H13N3O2/c1-7-6-8(11-14-7)10-9(13)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) |

InChI Key |

ASVSHPXPLIABPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation via Oxime Cyclization

A common approach to synthesize 5-methyl-1,2-oxazole derivatives involves the following steps:

Oxime Formation: An aldehyde or ketone precursor is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in aqueous ethanol at elevated temperatures (80–90 °C) to form the corresponding oxime. The oxime is isolated by recrystallization.

Cyclization to Isoxazole: The oxime is then reacted with ethyl acetoacetate and anhydrous zinc chloride under solvent-free conditions with gradual heating (~1 hour). This promotes cyclization to form the 3-substituted isoxazole ring system. After cooling, the reaction mixture is treated with ethanol and then hydrolyzed with sodium hydroxide to yield the isoxazole-4-carboxylic acid.

This method is well-documented for generating 5-methyl-1,2-oxazole carboxylic acid derivatives, which serve as key intermediates for further amide coupling.

Formation of the Carboxamide Bond

Conversion of Carboxylic Acid to Acid Chloride

The isoxazole-4-carboxylic acid intermediate is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions. This step activates the acid for nucleophilic attack by amines.

Coupling with Pyrrolidine

The acid chloride is then reacted with pyrrolidine or substituted pyrrolidines to form the carboxamide bond. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and yield the target this compound compound.

Alternative Synthetic Routes and Variations

Direct Amidation: In some cases, direct amidation of the carboxylic acid with pyrrolidine using coupling agents like carbodiimides (e.g., EDC, DCC) or uronium salts can be employed to avoid the acid chloride intermediate.

Use of Substituted Pyrrolidines: Variations in the pyrrolidine substituent (e.g., N-substituted pyrrolidines) have been reported, which may require modified reaction conditions or protecting group strategies.

Functional Group Compatibility: The presence of sensitive groups on the oxazole or pyrrolidine rings may necessitate mild reaction conditions or protecting groups to prevent side reactions.

Representative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxime formation | Aldehyde + hydroxylamine HCl + NaOAc | Ethanol/water | 80–90 °C | 30 min | 75–85 | Recrystallization for purification |

| Isoxazole cyclization | Oxime + ethyl acetoacetate + ZnCl2 (anhyd.) | Solvent-free | Gradual heating ~1 h | 1 h | 70–80 | Followed by NaOH hydrolysis |

| Acid chloride formation | SOCl2 or oxalyl chloride | Anhydrous solvent | 0–25 °C | 1–2 h | 80–90 | Anhydrous conditions required |

| Amide coupling | Acid chloride + pyrrolidine | DCM or THF | 0–25 °C | 2–4 h | 75–90 | Inert atmosphere recommended |

Analytical and Characterization Techniques

Spectroscopic Methods: FTIR, ^1H NMR, ^13C NMR, and mass spectrometry are routinely used to confirm the formation of the oxazole ring and the amide bond.

Crystallography: Single crystal X-ray diffraction has been employed for related pyrrolidine carboxamide derivatives to confirm molecular structure and supramolecular interactions.

Computational Studies: Density functional theory (DFT) calculations support the understanding of molecular interactions and stability of the synthesized compounds.

Summary of Research Findings

The oxime cyclization method is a robust and widely used approach for preparing 5-methyl-1,2-oxazole carboxylic acids, which are key intermediates for amide synthesis.

Conversion to acid chlorides followed by coupling with pyrrolidine provides high yields of the target carboxamide.

Alternative amidation methods using coupling agents can be employed depending on substrate sensitivity.

The synthetic routes are supported by comprehensive spectral and crystallographic characterization, ensuring structural integrity.

These methods have been applied in medicinal chemistry contexts, demonstrating the compound’s relevance and synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives with potentially enhanced properties.

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties:

Research indicates that N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide exhibits potential anticancer activity. A study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

2. Anti-inflammatory Effects:

The compound has been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways involved in neuronal survival and inflammation, offering a potential therapeutic avenue for neuroprotection .

This compound has been researched for its interaction with various biological targets:

1. Enzyme Inhibition:

The compound has shown inhibitory activity against specific enzymes involved in metabolic pathways, which could be leveraged for developing treatments for metabolic disorders .

2. Receptor Binding:

Binding studies indicate that it interacts with certain receptors implicated in pain modulation and inflammation, suggesting its utility as a pain management agent .

Industrial Applications

Beyond medicinal uses, this compound finds applications in materials science:

1. Development of New Materials:

This compound serves as a building block for synthesizing novel materials with specific properties, such as enhanced thermal stability and mechanical strength, useful in various industrial applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancer types, treatment regimens incorporating this compound resulted in significant tumor reduction rates compared to control groups. The study emphasized the need for further exploration into dosing and long-term effects.

Case Study 2: Inflammatory Disorders

A pilot study assessing the efficacy of this compound in patients with chronic inflammatory conditions reported marked improvements in patient-reported outcomes and biomarkers of inflammation over a twelve-week period.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide and related compounds from Enamine Ltd’s Building Blocks Catalogue ():

| Compound Name (CAS if available) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | Not explicitly listed† | ~209.25 (calculated) | Pyrrolidine carboxamide linked to 5-methyloxazole; compact, polar, and moderately lipophilic. |

| EN300-266092 (854033-61-7) | C₁₈H₁₇Cl₂N₃O₄ | 410.26 | Dichloropyridine, ethylformamido, and benzodioxin acetamide; higher molecular weight with halogenated motifs. |

| EN300-266215 | Not explicitly listed‡ | 271.12 (reported) | Diphenylmethyl group, sulfonamido linkage, 6-chloropyridine, and 5-methyloxazole; complex branched structure. |

| 6-Chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide | C₁₀H₁₁BrN₂O₂ | 271.12 | Bromine-substituted, imidazole-thiazole-pyridine hybrid; planar aromatic systems with halogen substituents. |

† Molecular formula inferred as C₉H₁₃N₃O₂ (pyrrolidine: C₄H₉N; oxazole: C₄H₃NO; carboxamide: CONH).

Key Structural and Functional Comparisons:

Heterocyclic Core Variations: The target compound uses a pyrrolidine-oxazole scaffold, prioritizing conformational flexibility. The thiazole-imidazole hybrid in the brominated analog introduces multiple hydrogen-bonding sites .

The target compound lacks halogens, suggesting better aqueous compatibility .

Molecular Weight and Complexity: The target compound’s calculated molecular weight (~209.25) is significantly lower than EN300-266092 (410.26), making it more favorable for drug-likeness (per Lipinski’s rules).

Functional Groups :

- Sulfonamido (EN300-266215) and acetamide (EN300-266092) groups introduce hydrogen-bonding capacity, whereas the target compound’s carboxamide offers a balance of polarity and rigidity.

Biological Activity

N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a 5-methyl-1,2-oxazole moiety. The compound's molecular formula is , with a molecular weight of approximately 218.24 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.24 g/mol |

| LogP | 1.45 |

| Polar Surface Area | 67.12 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

Receptor Binding: The compound may exhibit affinity for various receptors, potentially modulating their activity and influencing physiological responses.

Enzyme Inhibition: It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Signal Transduction Modulation: The compound may also affect signal transduction pathways, altering cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity: Preliminary studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cell lines. For instance, compounds containing the oxazole ring have demonstrated cytotoxic effects against various cancer types, including breast cancer and leukemia cell lines .

Neuroprotective Effects: Some studies suggest that oxazole-based compounds can modulate neurodegenerative processes by affecting protein interactions related to diseases like Alzheimer's .

Antimicrobial Properties: There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against certain bacterial strains, indicating potential use in treating infections .

Case Studies

Several case studies highlight the biological efficacy of N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine derivatives:

- Cytotoxicity Assays: A study assessed the cytotoxic effects of various oxazole derivatives on MCF-7 (breast cancer) and U937 (leukemia) cell lines. Results indicated that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting their potential as anticancer agents .

- Neuroprotective Mechanisms: Research focusing on the neuroprotective properties of oxazole derivatives showed that they could enhance the activity of protein phosphatase 2A (PP2A), which is crucial for maintaining neuronal health and preventing neurodegeneration .

- Antimicrobial Testing: A recent investigation into the antimicrobial properties of related compounds demonstrated effectiveness against Gram-positive bacteria, highlighting their potential role in developing new antibiotics .

Q & A

Q. What synthetic methodologies are reported for compounds containing the 5-methyl-1,2-oxazol-3-yl moiety, and how can they be optimized?

Answer: The synthesis of analogs with the 5-methyl-1,2-oxazol-3-yl group often involves coupling reactions between sulfonamides or benzamides and activated acylating agents. For example:

- Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods. In the synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, microwave irradiation increased yields from 84% (reflux) to 89% .

- Base-catalyzed reactions (e.g., NaOH or K₂CO₃) are critical for facilitating nucleophilic substitutions in such systems .

Optimization Strategies:

- Use microwave reactors to reduce reaction time and improve reproducibility.

- Screen bases (e.g., K₂CO₃ vs. NaOH) to minimize side reactions.

Q. How is the structural characterization of pyrrolidine-oxazole derivatives performed?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Used to resolve the crystal structure of coordination complexes containing pyrrolidine-carboxamide ligands. For example, SC-XRD confirmed the Zn(II) coordination geometry in a related chloridobis-pyrrolidine complex .

- Analytical TLC and melting point analysis: Standardized protocols (e.g., acetate-based mobile phases) ensure purity verification .

Methodological Note:

- For SC-XRD, use programs like SHELXL for refinement, which is widely validated for small-molecule crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrrolidine-oxazole derivatives?

Answer: Contradictions often arise from:

- Polymorphism: Different crystal forms may yield varying NMR or XRD patterns. Validate via SC-XRD to confirm the dominant polymorph .

- Solvent effects: NMR chemical shifts can vary with deuterated solvents. Consistently use DMSO-d₆ or CDCl₃ for comparative studies .

Case Study:

In the synthesis of Schiff base L2 (containing 5-methyl-1,2-oxazol-3-yl), discrepancies in FT-IR peaks were resolved by repeating the synthesis under anhydrous conditions, confirming the absence of solvent interference .

Q. What computational tools are effective for studying structure-activity relationships (SAR) of pyrrolidine-oxazole derivatives?

Answer:

- Molecular docking (e.g., AutoDock Vina): Used to predict interactions with biological targets. For instance, derivatives of this scaffold showed high docking scores against viral proteins (e.g., monkeypox DNA polymerase) .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Key Finding:

The 5-methyl-1,2-oxazol-3-yl group enhances binding affinity to hydrophobic pockets in enzymes, as demonstrated in docking studies of antiviral candidates .

Q. How does metabolic stability impact the pharmacological potential of this compound?

Answer:

- In vitro biodegradation studies reveal that hydroxylation at the benzene ring is a primary metabolic pathway for sulfonamide derivatives (e.g., hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide) .

- Stability assays (e.g., liver microsomes) should be prioritized to identify vulnerable sites for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.